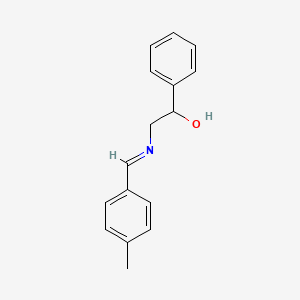

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol

Description

Properties

IUPAC Name |

2-[(4-methylphenyl)methylideneamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-11,16,18H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALXARUKZDDWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol typically involves the condensation reaction between 4-methylbenzaldehyde and 2-amino-1-phenylethanol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction can be catalyzed by acids to increase the yield and reaction rate .

Industrial Production Methods

Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using large-scale reactors and continuous flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form corresponding oxides.

Reduction: The imine group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted imines or other derivatives.

Scientific Research Applications

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol is a Schiff base compound with an imine group (C=N) formed through the condensation of an aldehyde or ketone with a primary amine. These Schiff bases are known for their stability and ability to form complexes with metal ions, making them useful in chemistry and biology.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

- Biology It exhibits antimicrobial, antioxidant, and anticancer activities, making it valuable in biological studies.

- Medicine It is a potential therapeutic agent because of its biological activities.

- Industry It is used in the synthesis of dyes, pigments, and polymer stabilizers.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The imine group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylamines.

- Reduction The imine group can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form primary or secondary amines.

- Substitution It can participate in nucleophilic substitution reactions where the imine group is replaced by other nucleophiles such as amines, thiols, or alcohols under mild conditions, leading to substituted imines or other derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol involves its ability to form stable complexes with metal ions through the imine group. This chelation can influence the electron distribution in the coordination sphere of the metal, affecting its reactivity and properties. The compound’s biological activities are attributed to its ability to interact with cellular targets, such as enzymes and DNA, through coordination and hydrogen bonding .

Comparison with Similar Compounds

Antifungal Activity

Key Compounds :

- 1-Phenylethanol (): Exhibits antifungal activity against Botrytis cinerea by inhibiting fruit disease development (non-biocidal mechanism) . Its activity resembles a Quorum Sensing (QS) mechanism at lower concentrations.

- 2-(1H-Imidazol-1-yl)-1-phenylethanol Derivatives (): These compounds demonstrate potent antifungal activity against Candida albicans and dermatophytes, outperforming Fluconazole in some cases. The imidazole substituent enhances hydrophobicity, improving membrane penetration .

- 3-Phenyl-1-propanol (): Inhibits early fungal development (germination, sporulation) but lacks efficacy in fruit disease control, suggesting structural constraints in bioavailability .

Structural Insights :

- The addition of imidazole (in 2-(1H-imidazol-1-yl)-1-phenylethanol) significantly boosts antifungal activity compared to 1-phenylethanol, highlighting the role of heterocyclic groups in target binding .

- The absence of a methylbenzylideneamino group in 1-phenylethanol limits its QS-modulating effects, whereas the Schiff base in (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol may enhance receptor specificity .

Key Compounds :

- 1-Phenylethanol (): Produced enantioselectively via lipase-catalyzed kinetic resolution (Novozyme 435), achieving >99% enantiomeric excess under optimized conditions .

- 2-(1H-Imidazol-1-yl)-1-phenylethanol (): Synthesized through condensation of 2-bromo-1-phenylethanone with imidazole, followed by reduction and purification. This method yields intermediates for anticancer agents (e.g., ERK inhibitors) .

Comparison :

Key Compounds :

- 1-Phenylethanol (): Widely used in cosmetics for its floral aroma. Also serves as a chiral intermediate in pharmaceuticals .

- 2-(2-Methoxyphenoxy)-1-phenylethanol (): A lignin model compound cleaved oxidatively by single-atom Co catalysts (95% conversion), demonstrating utility in biomass valorization .

- 2-Phenylethanol (): Acts as an insect attractant, outperforming 1-phenylethanol in field trials for Oxythyrea funesta trapping .

Structural Influence :

- The 4-methylbenzylideneamino group in the target compound may enhance stability in oxidative environments compared to 1-phenylethanol, aligning with lignin model compound behavior .

- Substitutions on the phenyl ring (e.g., methoxy in ) modulate reactivity in catalytic processes, suggesting that the methyl group in the target compound could fine-tune interaction with metal catalysts.

Physicochemical Properties

Hydrogen Bonding and Dynamics ():

- 1-Phenylethanol: Exhibits weak O-H···π interactions, leading to blue-shifted γ/δOH bands near the glass transition temperature (Tg) .

- 3-Methyl-2-butanol: Stronger H-bonds result in red-shifted bands, contrasting with 1-phenylethanol .

Implications :

- The methylbenzylideneamino group in this compound may introduce additional π-π stacking or steric effects, altering H-bonding dynamics compared to simpler analogs.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Structural Features | Antifungal Activity | Key Applications | Synthesis Method |

|---|---|---|---|---|

| 1-Phenylethanol | Phenyl-ethanol backbone | Inhibits fruit disease (QS) | Cosmetics, chiral resolution | Enzymatic kinetic resolution |

| 2-(1H-Imidazol-1-yl)-1-phenylethanol | Imidazole substituent | High vs. Candida spp. | Anticancer intermediates | Condensation-reduction |

| 3-Phenyl-1-propanol | Extended alkyl chain | Inhibits germination | Limited to foliage protection | Chemical synthesis |

| This compound | Schiff base with 4-methylbenzyl | Hypothesized QS modulation | Potential catalysis/pharma | Likely condensation |

Biological Activity

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a phenolic group, which is crucial for its biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing significant inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a lead molecule in antimicrobial drug development.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging ability.

- DPPH Scavenging Activity : The IC50 value was found to be 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results revealed selective cytotoxicity against certain cancer types while sparing normal cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 30 |

The selectivity index suggests that the compound may offer therapeutic benefits with reduced side effects.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Membrane Disruption : Its ability to integrate into lipid bilayers disrupts membrane integrity, leading to cell lysis in susceptible bacteria .

- Antioxidant Mechanism : The phenolic hydroxyl group donates electrons to free radicals, neutralizing them and preventing oxidative stress-induced damage.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A recent investigation focused on its effects against multi-drug resistant strains of bacteria, demonstrating significant inhibition and suggesting further exploration for clinical applications.

- Cytotoxicity Evaluation : Another study evaluated its effects on tumor growth in vivo using xenograft models, showing promising results in reducing tumor size without notable toxicity to surrounding tissues.

Q & A

Q. What are the common synthetic routes for preparing (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Reduction : Acetophenone derivatives are reduced to 1-phenylethanol intermediates using sodium borohydride (NaBH₄) under mild conditions .

Condensation : The 1-phenylethanol intermediate reacts with 4-methylbenzaldehyde in the presence of acid or base to form the Schiff base. Triethylamine is often used as a catalyst to enhance imine formation, with heating (e.g., 70°C) improving reaction efficiency .

Optimization involves adjusting solvent polarity (e.g., dioxane or toluene), stoichiometric ratios, and purification via silica-gel column chromatography with PE-EA eluents .

Q. How can the enantiomeric purity of this compound be determined?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives). Polarimetry can also quantify optical rotation, while ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomer-specific splitting patterns . For resolution, lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) under Ping-Pong Bi-Bi mechanisms effectively separates enantiomers, with reaction rates monitored via ¹H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the imine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). The methyl group on the benzylidene moiety appears as a singlet (~δ 2.3 ppm) .

- IR Spectroscopy : Confirms C=N stretch (1630–1690 cm⁻¹) and hydroxyl group (broad peak ~3350 cm⁻¹) .

- X-ray Crystallography : Resolves E-configuration and molecular packing using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How does the 4-methylbenzylideneamino group influence biological activity, and what SAR studies validate this?

- Methodological Answer : The 4-methyl group enhances hydrophobicity, improving membrane penetration in antifungal assays. SAR studies on analogous 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives show that substituents at the para-position of the benzylidene group increase activity against Candida spp. by 3–5-fold compared to unsubstituted analogs. Docking simulations suggest the methyl group occupies a hydrophobic pocket in fungal CYP51 enzymes .

Q. What kinetic models describe enzymatic resolution of this compound, and how do inhibition mechanisms affect efficiency?

- Methodological Answer : Lipase-catalyzed resolution follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by substrates (e.g., lauric acid) and water. Rate equations derived from steady-state kinetics (e.g., ) predict enantiomer accumulation. Membrane extraction (e.g., hollow fiber modules) mitigates product inhibition, increasing reaction rates by 35% and yields to >90% .

Q. How do metal catalysts or organocatalysts impact enantioselectivity in asymmetric synthesis?

- Methodological Answer :

- Organocatalysts : C5Ph5-DMAP* induces enantioselectivity via dynamic kinetic resolution (DKR), achieving 87% ee under optimized conditions (3.6% catalyst loading, KOt-Bu base) .

- Metal Catalysts : Rhodium(III)-functionalized TiO₂ nanoparticles oxidize racemic alcohols with 71% conversion, favoring R-enantiomers via steric interactions at the active site . Screening catalysts (e.g., RuCl₃ for DKR) requires monitoring ee via chiral GC and adjusting solvent polarity .

Q. What green chemistry approaches reduce environmental impact during synthesis?

- Methodological Answer :

- Biocatalysis : Saccharomyces cerevisiae reduces acetophenone to 1-phenylethanol with 96% yield under non-growth conditions, avoiding toxic reagents .

- Solvent Optimization : Aqueous-organic biphasic systems (e.g., PEG600/water) minimize waste, while CTAB surfactants enhance substrate compatibility .

- Membrane Extraction : Periodic product removal reduces downstream purification energy and solvent use by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.